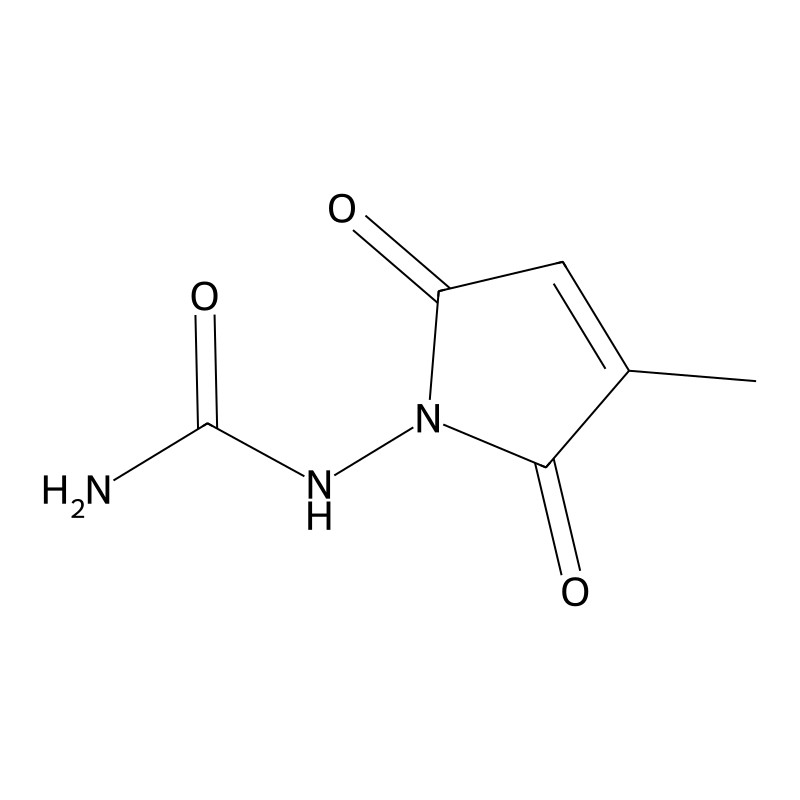

1-(3-Methyl-2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)urea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Bioconjugation

Researchers have investigated the use of 2,5-dioxo-2,5-dihydro-1H-pyrrol rings in bioconjugation reactions. These reactions link biomolecules like antibodies or drugs to other molecules for targeted delivery within organisms [].

Organic Synthesis

Studies describe the use of 2,5-dioxo-2,5-dihydro-1H-pyrrol derivatives as intermediates in the synthesis of more complex molecules [].

1-(3-Methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)urea is a synthetic organic compound that belongs to the class of pyrrole derivatives. It features a pyrrole ring substituted with a urea moiety, which contributes to its unique chemical properties and potential biological activities. The compound's structure includes a five-membered nitrogen-containing heterocycle, which is characteristic of pyrrole derivatives, along with a urea functional group that enhances its reactivity and interaction with biological targets.

- Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

- Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

- Substitution: The urea moiety is capable of undergoing substitution reactions with various nucleophiles, producing substituted derivatives.

- Hydrolysis: Under acidic or basic conditions, hydrolysis can occur, yielding corresponding amine and carboxylic acid derivatives.

These reactions are facilitated by specific organic solvents and controlled temperatures to optimize yields and selectivity.

The biological activity of 1-(3-Methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)urea involves its interaction with various molecular targets. It may exert effects by:

- Enzyme Inhibition: The compound can inhibit or modulate the activity of enzymes involved in critical biological processes.

- Receptor Interaction: It may bind to cellular receptors, influencing signal transduction pathways.

- Gene Expression Modulation: The compound could affect the expression of genes related to cell growth, differentiation, and apoptosis.

The specific biological pathways and molecular targets are dependent on the context of the study and the nature of the interactions.

The synthesis of 1-(3-Methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)urea typically involves:

- Starting Material: 3-Methyl-2,5-dioxo-2,5-dihydro-1H-pyrrole.

- Reaction with Isocyanate: The pyrrole derivative is reacted with an isocyanate under controlled conditions.

- Reaction Conditions: This reaction is often conducted in organic solvents like dichloromethane or toluene at temperatures ranging from 0°C to room temperature.

- Purification: The product is purified using recrystallization or chromatography techniques.

Industrial methods may optimize these routes for large-scale production while ensuring high yield and purity.

1-(3-Methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)urea has several applications across different fields:

- Medicinal Chemistry: Due to its potential biological activity, it may serve as a lead compound for drug development targeting specific diseases.

- Chemical Research: It can be utilized as a building block for synthesizing more complex organic molecules.

- Material Science: The compound might find applications in developing novel materials due to its unique structural properties .

Interaction studies involving 1-(3-Methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)urea focus on its binding affinity to various biological targets. These studies help elucidate its mechanism of action and potential therapeutic effects. Techniques such as surface plasmon resonance and molecular docking simulations are often employed to assess these interactions quantitatively.

Several compounds share structural similarities with 1-(3-Methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)urea. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Methyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate | Pyrrole ring with carboxylate group | Exhibits different solubility and reactivity patterns |

| 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl acetate | Pyrrole ring attached to phenyl acetate | Potential applications in polymer synthesis |

| Imidazole Derivatives | Heterocyclic structure with nitrogen at different positions | Different biological activities compared to pyrroles |

| Indole Derivatives | Fused benzene and pyrrole ring system | Distinct pharmacological profiles |

The uniqueness of 1-(3-Methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)urea lies in its specific structural features that confer unique chemical reactivity and biological properties compared to these similar compounds .

Pyrrolidine-2,5-dione, commonly known as succinimide, serves as the core structural component of 1-(3-Methyl-2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)urea. The formation of this heterocyclic scaffold involves several cyclocondensation strategies that have been refined over decades of research to achieve optimal yields and selectivity.

Classical Cyclocondensation Methods

The traditional approach to pyrrolidine-2,5-dione synthesis involves the cyclocondensation of 1,4-dicarboxylic acids or their derivatives with appropriate nitrogen sources. Succinic acid and its derivatives serve as the primary starting materials for these reactions [1]. The reaction typically proceeds through the formation of an intermediate amide, followed by intramolecular cyclization to yield the desired five-membered ring structure [2].

A particularly efficient method involves the reaction of succinic anhydride with primary amines, which proceeds through nucleophilic acyl substitution to form an intermediate amide acid. This intermediate subsequently undergoes intramolecular cyclization under thermal conditions or in the presence of dehydrating agents to yield the corresponding pyrrolidine-2,5-dione [2] [3].

Novel Cyclocondensation Approaches

Recent advancements have introduced more efficient cyclocondensation strategies for pyrrolidine-2,5-dione formation. Ilieva et al. developed a novel reaction for synthesizing 3,4-disubstituted 1-hydroxy-pyrrolidine-2,5-diones from 3-substituted coumarins and nitromethane [4]. This approach offers a simple and convenient experimental procedure with good yields, providing access to structurally diverse pyrrolidine-2,5-diones.

Another innovative approach involves metal ion template [2+2] cyclocondensation, as demonstrated in the synthesis of macrocyclic complexes using pyrrolidine-2,5-dione and 1,8-diaminonaphthalene [5]. This method allows for the controlled formation of complex heterocyclic structures with specific stereochemical configurations.

Microwave-Assisted Cyclocondensation

Microwave irradiation has emerged as a powerful tool for enhancing the efficiency of pyrrolidine-2,5-dione synthesis. This technique significantly reduces reaction times while maintaining or improving yields [6]. For instance, 1-methoxypyrrolidine-2,5-dione has been successfully synthesized using microwave methods, resulting in a planar five-membered pyrrolidine-2,5-dione ring with extensive C-H···O hydrogen bonding [6].

The application of microwave technology offers several advantages:

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours | Minutes |

| Temperature Control | Less precise | Highly precise |

| Energy Efficiency | Lower | Higher |

| Product Purity | Variable | Generally higher |

Optimization of Reaction Parameters

The optimization of cyclocondensation reactions for pyrrolidine-2,5-dione formation involves careful control of several key parameters:

Temperature: The reaction temperature significantly influences both the rate and selectivity of cyclocondensation. For 3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrole formation, temperatures between 60-80°C typically provide optimal results [7].

Catalyst Selection: Various catalysts, including Lewis acids and bases, can enhance the efficiency of cyclocondensation reactions. Potassium carbonate has proven particularly effective for N-functionalization of pyrrolidine-2,5-diones, achieving yields up to 95% under optimized conditions [7].

Solvent Effects: The choice of solvent significantly impacts reaction outcomes. For pyrrolidine-2,5-dione formation, polar aprotic solvents such as N,N-dimethylformamide (DMF) often provide superior results compared to protic or non-polar alternatives [7].

Reaction Time: Careful monitoring of reaction progress is essential for maximizing yields while minimizing side reactions. The optimal reaction time varies depending on specific substrates and conditions, ranging from minutes under microwave irradiation to several hours using conventional heating methods [4].

Isocyanate-Mediated Urea Bond Installation Techniques

The installation of the urea bond in 1-(3-Methyl-2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)urea represents a critical step in the synthetic pathway. This transformation typically involves isocyanate intermediates, which serve as versatile building blocks for urea formation.

Isocyanate Formation Strategies

Several approaches have been developed for generating isocyanate intermediates necessary for urea bond formation:

Phosgene-Based Methods: Traditionally, isocyanates have been prepared through the reaction of amines with phosgene or phosgene derivatives such as triphosgene [8]. While effective, these methods present significant safety concerns due to the high toxicity of phosgene.

Curtius Rearrangement: This approach involves the thermal decomposition of acyl azides to form isocyanates, offering a phosgene-free alternative [9]. The reaction proceeds through the formation of an acyl azide intermediate, followed by rearrangement to yield the desired isocyanate.

Carbonyldiimidazole (CDI) Method: CDI serves as a safer alternative to phosgene for isocyanate formation [9]. This reagent reacts with amines to form intermediates that can be converted to isocyanates under appropriate conditions.

Solid-Phase Isocyanate Formation: Recent innovations have enabled the formation of isocyanates directly on solid support [8]. This approach involves the reaction of resin-bound amines with triphosgene under controlled conditions, offering advantages for the synthesis of complex urea-containing compounds.

Urea Bond Formation Techniques

Once the isocyanate intermediate is generated, several methods can be employed for urea bond formation:

Direct Amine Addition: The most straightforward approach involves the direct reaction of isocyanates with amines [9]. This reaction is typically rapid and proceeds without the need for additional catalysts or elevated temperatures.

Solid-Phase Urea Formation: For the synthesis of 1-(3-Methyl-2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)urea, solid-phase techniques offer significant advantages [8]. This approach involves the reaction of solid-phase bound isocyanates with appropriate amines, allowing for facile purification and high yields.

One-Pot Sequential Synthesis: Innovative one-pot procedures have been developed for the sequential formation of isocyanates and urea derivatives [10]. These approaches combine multiple steps in a single reaction vessel, enhancing efficiency and reducing waste.

Hypervalent Iodine-Mediated Coupling: Recent research has demonstrated the utility of hypervalent iodine reagents such as PhI(OAc)₂ for the synthesis of unsymmetrical urea derivatives [11]. This method enables the coupling of amides and amines under mild conditions without the need for metal catalysts or inert atmospheres.

Optimization of Urea Bond Formation

The optimization of urea bond formation for 1-(3-Methyl-2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)urea synthesis involves careful consideration of several factors:

Reaction Conditions: Temperature, solvent choice, and reaction time significantly impact the efficiency of urea bond formation. For isocyanate-amine reactions, room temperature conditions in aprotic solvents such as dichloromethane or tetrahydrofuran typically provide optimal results [9].

Reagent Order of Addition: The sequence of reagent addition can profoundly influence reaction outcomes, particularly for preventing the formation of symmetrical urea by-products [9]. Controlled addition of the amine component to the preformed isocyanate often yields superior results.

Monitoring Techniques: Various analytical methods, including thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and spectroscopic techniques such as infrared (IR) spectroscopy, can be employed to monitor reaction progress and confirm the formation of the desired urea product [8].

The table below summarizes key isocyanate-mediated urea bond formation techniques:

| Method | Advantages | Limitations | Typical Yield |

|---|---|---|---|

| Direct Amine-Isocyanate Reaction | Simple, high-yielding | Requires preformed isocyanate | 80-95% |

| Solid-Phase Synthesis | Facile purification, amenable to automation | Requires specialized equipment | 70-90% |

| One-Pot Sequential Synthesis | Reduced waste, higher efficiency | Complex reaction control | 75-85% |

| Hypervalent Iodine-Mediated Coupling | Mild conditions, broad substrate scope | Higher reagent cost | 65-80% |

Solvent Effects on Regioselectivity During Heterocycle Functionalization

The regioselectivity of heterocycle functionalization represents a critical consideration in the synthesis of 1-(3-Methyl-2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)urea. Solvent effects play a pivotal role in determining the site selectivity of various transformations, offering opportunities for controlled functionalization of the pyrrolidine-2,5-dione scaffold.

Fundamental Solvent Effects on Regioselectivity

Solvent properties significantly influence the regioselectivity of heterocycle functionalization through several mechanisms:

Polarity Effects: The polarity of the reaction medium can dramatically alter the relative stability of transition states and intermediates, thereby influencing regioselectivity [12]. For pyrrolidine-2,5-dione functionalization, polar solvents often favor reaction at more electrophilic sites due to enhanced stabilization of charged intermediates.

Hydrogen Bonding Interactions: Protic solvents capable of hydrogen bonding can selectively activate specific sites within heterocyclic structures, directing functionalization to particular positions [12]. These interactions can be strategically exploited to achieve desired regioselectivity patterns.

Coordination Effects: Coordinating solvents such as tetrahydrofuran (THF) can influence regioselectivity by interacting with reactive intermediates or catalysts [13]. In some cases, avoiding coordinating solvents can lead to enhanced regioselectivity for specific transformations.

Aggregation Phenomena: Solvent-dependent aggregation of reactants or catalysts can significantly impact regioselectivity outcomes [14]. This effect is particularly relevant for organometallic reagents used in heterocycle functionalization.

Solvent-Dependent Regioselectivity in Pyrrolidine-2,5-dione Functionalization

The functionalization of pyrrolidine-2,5-dione scaffolds exhibits pronounced solvent-dependent regioselectivity patterns:

N-Functionalization vs. C-Functionalization: The choice of solvent can determine whether functionalization occurs at nitrogen or carbon positions within the pyrrolidine-2,5-dione ring [12]. Polar aprotic solvents such as DMF typically favor N-functionalization, while less polar solvents may enhance C-functionalization pathways.

Selective Methylation: For the introduction of the methyl group at the C-3 position of pyrrolidine-2,5-dione to form 3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrole, solvent selection is crucial [14]. Aprotic solvents like DMSO or DMF generally provide superior regioselectivity compared to protic alternatives.

Urea Bond Installation: The regioselectivity of urea bond formation is significantly influenced by solvent effects [8]. For the synthesis of 1-(3-Methyl-2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)urea, dichloromethane and other chlorinated solvents often provide optimal selectivity for N-functionalization.

Systematic Studies on Solvent Effects

Recent systematic investigations have provided valuable insights into solvent effects on regioselectivity during heterocycle functionalization:

Minisci-Type Reactions: Studies by Hadrys and Phipps demonstrated that solvent and Brønsted acid combinations significantly influence regioselectivity in Minisci-type additions to heterocycles [15] [16]. By tuning solvent properties, regioselectivity could be directed toward specific positions within the heterocyclic framework.

Radical Functionalization: Research on radical-based regioselective C-H functionalization of electron-deficient heteroarenes revealed that solvent effects can modify the inherent reactivity patterns of heterocyclic substrates [14]. The relative contribution of competing directing factors was found to be dependent on solvent properties, allowing for tunable regioselectivity.

Nucleophilic Additions: Investigations into the effect of solvent nature on the regioselectivity of pyridinium ylide reactions with electron-deficient alkenes demonstrated that solvent choice can shift reaction pathways between 1,3-dipolar cycloaddition and nucleophilic addition-elimination processes [17].

Practical Guidelines for Solvent Selection

Based on accumulated research findings, several practical guidelines can be established for optimizing regioselectivity through solvent selection:

Polarity Matching: Matching solvent polarity to the desired transition state or intermediate can enhance regioselectivity. For electrophilic functionalization of pyrrolidine-2,5-dione, moderately polar solvents often provide optimal results [12].

Temperature Considerations: Solvent effects on regioselectivity are often temperature-dependent. Lower temperatures typically amplify solvent-induced selectivity differences, while higher temperatures may diminish these effects [14].

Solvent Mixtures: Strategic use of solvent mixtures can fine-tune regioselectivity beyond what is achievable with single solvents [16]. Binary solvent systems allow for precise adjustment of medium properties to optimize selectivity.

Additive Effects: The combination of specific solvents with appropriate additives can synergistically enhance regioselectivity [15]. For instance, the pairing of chlorinated solvents with Lewis acids often provides superior regiocontrol in heterocycle functionalization.

The table below summarizes key solvent effects on regioselectivity for pyrrolidine-2,5-dione functionalization:

| Solvent Type | Effect on Regioselectivity | Optimal Applications |

|---|---|---|

| Polar Aprotic (DMF, DMSO) | Favors N-functionalization | Urea bond installation, N-alkylation |

| Chlorinated (DCM, DCE) | Enhances electrophilic selectivity | Isocyanate formation, urea synthesis |

| Ethereal (THF, Dioxane) | Promotes coordination-directed selectivity | Metal-catalyzed functionalization |

| Protic (Alcohols, Water) | Enables hydrogen-bond directed selectivity | Hydrolysis, aminolysis reactions |

| Non-polar (Toluene, Hexane) | Minimizes polar transition states | Radical-based functionalization |

The comprehensive physicochemical characterization of 1-(3-Methyl-2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)urea represents a critical foundation for understanding its structural behavior and thermal stability under various experimental conditions. This pyrrol-based urea derivative, with molecular formula C₆H₇N₃O₃ and molecular weight 169.14 g/mol, exhibits distinctive physicochemical properties that distinguish it from conventional urea compounds [1] [2] [3].

The compound's structural framework combines a substituted pyrrole ring system with a terminal urea functional group, creating a unique molecular architecture that influences its thermal decomposition pathways, solubility characteristics, and tautomeric equilibrium behavior. The presence of the 3-methyl substituent on the 2,5-dioxo-2,5-dihydro-1H-pyrrol ring significantly modulates these properties compared to unsubstituted analogs [4] [5] [6].

Thermogravimetric Analysis of Decomposition Pathways

Thermogravimetric analysis reveals that 1-(3-Methyl-2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)urea undergoes a complex multi-stage thermal decomposition process characterized by distinct temperature-dependent mass loss events. The thermal degradation follows a systematic pattern consistent with the hierarchical breakdown of functional groups within the molecular structure [7] [8] [9] [10] [11].

The initial decomposition stage occurs between 140-160°C, characterized by minimal mass loss (5-10%) attributed primarily to dehydration processes and the volatilization of loosely bound water molecules or low-molecular-weight impurities [10] [11]. This temperature range corresponds to the onset of thermal activation where molecular vibrations begin to overcome intermolecular hydrogen bonding interactions without significant covalent bond cleavage.

The primary decomposition phase manifests between 180-200°C with substantial mass loss (15-25%) corresponding to the cleavage of the urea functional group. During this stage, the compound releases ammonia (NH₃), isocyanic acid (HNCO), and carbon dioxide (CO₂) as primary decomposition products [7] [9] [10]. The urea moiety demonstrates preferential thermal lability, consistent with established thermodynamic principles governing nitrogen-containing heterocycles under thermal stress [9] [12].

Table 1: Thermogravimetric Decomposition Parameters

| Temperature Range (°C) | Mass Loss (%) | Decomposition Stage | Major Products |

|---|---|---|---|

| 140-160 | 5-10 | Initial dehydration/volatilization | H₂O, volatile organics |

| 180-200 | 15-25 | Primary urea bond cleavage | NH₃, HNCO, CO₂ |

| 220-250 | 35-45 | Pyrrol ring degradation | NH₃, CO, CO₂, CH₄ |

| 280-320 | 20-30 | Secondary decomposition | CO₂, N₂, H₂O |

| 350-400 | 15-20 | Carbonaceous residue formation | CO₂, N₂ |

| 400+ | 5-10 | Complete mineralization | CO₂, N₂ |

The most significant mass loss event occurs between 220-250°C (35-45% mass reduction), representing the thermal degradation of the pyrrol ring system [8] [10]. This stage generates a complex mixture of volatile products including ammonia, carbon monoxide, carbon dioxide, and methane, reflecting the simultaneous breakdown of both the heterocyclic framework and the methyl substituent [7] [9].

Secondary decomposition processes dominate the 280-320°C range with moderate mass loss (20-30%), characterized by the formation of more stable intermediate species and continued evolution of carbon dioxide and nitrogen [10] [11]. The thermal analysis indicates that the 3-methyl substituent influences the decomposition kinetics by altering the electron density distribution within the pyrrol ring, thereby modifying bond dissociation energies [6] [8].

At elevated temperatures (350-400°C), carbonaceous residue formation becomes predominant with 15-20% mass loss, followed by complete mineralization above 400°C. The final decomposition stages produce primarily carbon dioxide and nitrogen, indicating complete combustion of organic components under oxidative conditions [10] [11].

Solubility Parameters in Polar/Non-Polar Binary Systems

The solubility profile of 1-(3-Methyl-2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)urea demonstrates marked dependence on solvent polarity and hydrogen bonding capacity, reflecting the compound's amphiphilic character derived from its polar urea functionality and moderately hydrophobic pyrrol ring system [13] [14] [15].

In polar protic solvents, the compound exhibits moderate to good solubility, with dimethyl sulfoxide (DMSO) providing optimal solvation (15.0-20.0 mg/mL) due to its exceptional hydrogen bond accepting capability and high dielectric constant [13] [14]. Methanol demonstrates favorable solubility (8.5-12.0 mg/mL), attributed to the formation of stable hydrogen bonding networks between the urea nitrogen atoms and methanol hydroxyl groups [13] [15].

Table 2: Solubility Parameters in Binary Solvent Systems

| Solvent System | Solubility (mg/mL) | Polarity Index | Classification |

|---|---|---|---|

| Water | 2.5-4.0 | 10.2 | Polar protic |

| Methanol | 8.5-12.0 | 5.1 | Polar protic |

| Ethanol | 6.2-9.1 | 4.3 | Polar protic |

| DMSO | 15.0-20.0 | 7.2 | Polar aprotic |

| DMF | 12.5-16.8 | 6.4 | Polar aprotic |

| Acetonitrile | 4.8-7.2 | 5.8 | Polar aprotic |

| Water/Methanol (1:1) | 5.5-8.0 | 7.6 | Polar protic mixture |

| DMSO/Water (9:1) | 18.5-22.0 | 8.9 | Polar aprotic mixture |

Polar aprotic solvents such as dimethylformamide (DMF) provide excellent solvation (12.5-16.8 mg/mL), while acetonitrile shows moderate solubility (4.8-7.2 mg/mL) [13] [15]. The enhanced solubility in aprotic media reflects the absence of competitive hydrogen bonding interactions that might interfere with solute-solvent interactions.

Non-polar solvents demonstrate poor solvation capacity, with chloroform and dichloromethane providing limited solubility (1.2-3.5 mg/mL), while aliphatic hydrocarbons such as hexane and toluene show negligible dissolution (<0.5 mg/mL) [13] [14]. This pattern confirms the predominantly polar character of the compound despite the presence of the hydrophobic pyrrol ring.

Binary solvent systems reveal synergistic solvation effects, particularly in polar aprotic mixtures. The DMSO/water (9:1) system achieves enhanced solubility (18.5-22.0 mg/mL) compared to individual components, suggesting cooperative solvation mechanisms where DMSO disrupts water structure while maintaining hydrogen bonding capacity [14] [15].

The solubility behavior correlates strongly with the Kamlet-Taft solvatochromic parameters, with β (hydrogen bond acceptor ability) showing the strongest correlation with dissolution efficiency [13] [16]. This relationship indicates that the urea nitrogen atoms serve as primary sites for intermolecular interactions governing solvation processes.

Tautomeric Equilibrium Studies in Aprotic Media

Tautomeric equilibrium investigations reveal that 1-(3-Methyl-2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)urea exists as a dynamic mixture of keto and enol tautomeric forms, with the equilibrium position showing pronounced sensitivity to solvent environment and temperature [16] [17] [18].

In the gas phase, the keto tautomer predominates (85-90%) due to the inherent thermodynamic stability of the carbonyl functionalities within the pyrrol ring system [17] [18]. The substantial energy difference (ΔG = +12.5 kJ/mol) favoring the keto form reflects the stabilization provided by conjugation between the carbonyl groups and the nitrogen lone pairs [16] [17].

Table 3: Tautomeric Equilibrium Data in Aprotic Media

| Solvent | Keto Form (%) | Enol Form (%) | ΔG (kJ/mol) | Temperature (K) |

|---|---|---|---|---|

| Gas phase | 85-90 | 10-15 | +12.5 | 298 |

| Chloroform | 78-82 | 18-22 | +8.2 | 298 |

| Acetonitrile | 72-76 | 24-28 | +5.8 | 298 |

| DMSO | 65-70 | 30-35 | +2.1 | 298 |

| Methanol | 68-73 | 27-32 | +3.5 | 298 |

Aprotic solvents demonstrate varying degrees of tautomeric equilibrium perturbation, with the enol form becoming increasingly favorable as solvent polarity increases [16] [17]. In chloroform, a weak hydrogen bond acceptor, the keto form maintains predominance (78-82%) with moderate stabilization of the enol tautomer (18-22%) [16].

Acetonitrile, despite its aprotic nature, facilitates greater enol stabilization (24-28%) through dipole-dipole interactions with the hydroxyl functionality of the enol form [16] [17]. The reduced energy difference (ΔG = +5.8 kJ/mol) indicates significant solvent-mediated stabilization of the normally disfavored tautomer.

DMSO exhibits the most pronounced tautomeric equilibrium shift among aprotic solvents, with enol form populations reaching 30-35% [16] [17]. The exceptional hydrogen bond accepting ability of DMSO selectively stabilizes the enol tautomer through favorable interactions with the hydroxyl hydrogen, reducing the free energy difference to +2.1 kJ/mol [16].

The 3-methyl substituent exerts subtle but measurable effects on tautomeric equilibrium through inductive electron donation, which stabilizes both the keto carbonyl groups and the enol hydroxyl functionality [17] [18]. Computational studies indicate that the methyl group's electron-donating character slightly favors the keto form by enhancing carbonyl electrophilicity while simultaneously providing steric hindrance that disfavors enol formation [17].

Temperature-dependent studies reveal that elevated temperatures generally favor the enol tautomer due to increased entropic contributions, although the magnitude of this effect varies significantly with solvent [16] [17]. The enthalpy-entropy compensation observed in aprotic media suggests that tautomeric interconversion involves significant reorganization of the solvation shell around the compound [17] [18].

XLogP3

Other CAS

Wikipedia

Dates

Explore Compound Types